N,N-Dimethylglycine ethyl ester
Overview
Description
“N,N-Dimethylglycine ethyl ester” is a chemical compound with the molecular formula C6H13NO2 . It is also known by other names such as “ethyl 2- (dimethylamino)acetate”, “Glycine, N,N-dimethyl-, ethyl ester”, and "Dimethylglycine ethyl ester" .
Synthesis Analysis
The mechanism of N, N-dimethylglycine ethyl ester pyrolysis has been explored by means of ab initio calculations at the MP2/6-31 + G* level in the gas phase . The synchronicities have been calculated by using Pauling bond orders .Molecular Structure Analysis
The molecular structure of “N,N-Dimethylglycine ethyl ester” has been investigated in a deuterated dimethyl sulfoxide (DMSO-d6) solution and in the solid state by Nuclear Magnetic Resonance (NMR) (Cross Polarization Magic Angle Spinning-CPMAS NMR) .Chemical Reactions Analysis
The first process is the decomposition of N, N-dimethylglycine ethyl ester to form N, N-dimethylglycine and ethylene, while the second process is the decomposition of N, N-dimethylglycine to form trimethylamine and carbon dioxide . The first process is the rate-controlling step .Physical And Chemical Properties Analysis
“N,N-Dimethylglycine ethyl ester” has a molecular weight of 131.17 g/mol . It has a boiling point of 150-151 °C and a density of 0.928 g/mL at 25 °C .Scientific Research Applications
Esterification in Food and Packaging Analysis
N,N-Dimethylglycine ethyl ester is closely related to esters used in food processing and packaging. A comprehensive review highlights the analytical methods for detecting phthalate esters, used as plasticizers in food packaging. These methods have evolved significantly, enhancing the detection capabilities of compounds like N,N-Dimethylglycine ethyl ester, improving food safety standards (Harunarashid, Lim, & Harunsani, 2017).
Biomedical Applications of Hyaluronan Esters
Research into hyaluronan esters, including compounds similar to N,N-Dimethylglycine ethyl ester, reveals their potential in biomedical applications. Esterification of hyaluronan can produce materials with varied biological properties, useful in clinical settings for their biocompatibility and degradation characteristics (Campoccia, Doherty, Radice, Brun, Abatangelo, & Williams, 1998).
Agricultural Enhancements through Glycine Betaine
Studies on organic osmolytes like glycine betaine, structurally related to N,N-Dimethylglycine ethyl ester, show positive effects on plant stress tolerance. Enhancing enzyme and membrane integrity, these compounds offer a promising avenue for improving crop resilience against environmental stresses (Ashraf & Foolad, 2007).
Enhancing n-3 Polyunsaturated Fatty Acid Content
Research into the enrichment of n-3 polyunsaturated fatty acids (PUFA) explores esterification processes using ethyl esters, demonstrating the role of compounds like N,N-Dimethylglycine ethyl ester in food industry applications. This work underscores the potential for improving the nutritional value of foods through technological advancements (Xie, Chen, Yu, Yang, Wang, & Wang, 2022).
Developments in Biomaterials from Xylan Esterification
The chemical modification of xylan into ethers and esters showcases the creation of new biomaterials with specific properties, including those akin to N,N-Dimethylglycine ethyl ester. These materials, useful for drug delivery and other applications, highlight the versatility of esterification in producing functional biomaterials (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(dimethylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-9-6(8)5-7(2)3/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCNBOFPABQGNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067755 | |
Record name | Glycine, N,N-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylglycine ethyl ester | |
CAS RN |
33229-89-9 | |
Record name | N,N-Dimethylglycine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33229-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N,N-dimethyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033229899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N,N-dimethyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N,N-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl N,N-dimethylglycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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